4-Acetamidonicotinic acid
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Overview
Description
4-Acetamidonicotinic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by an acetamido group.
Mechanism of Action
Target of Action
4-Acetamidonicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where the nicotinamide moiety acts as an electron donor or acceptor .
Biochemical Pathways
The compound affects the metabolic pathways involving nicotinamide coenzymes. These coenzymes are involved in redox metabolism and NAD-dependent pathways . The compound also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Pharmacokinetics
Niacin is well-absorbed in the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The action of this compound results in the production of nicotinamide coenzymes, which play a crucial role in various metabolic processes . These coenzymes participate in redox reactions, contributing to energy production and other cellular functions .
Biochemical Analysis
Biochemical Properties
4-Acetamidonicotinic acid, like its parent compound niacin, is involved in the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are essential for numerous enzymatic reactions in the body, participating in energy metabolism and redox reactions .
Cellular Effects
This compound, through its involvement in the synthesis of NAD and NADP, influences various cellular processes. NAD and NADP are crucial for energy production, cell signaling, and DNA repair . They participate in metabolic redox processes where substrates are oxidized or reduced .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion to NAD and NADP. This process occurs via a series of enzymatic reactions, with the end products playing a vital role in cellular metabolism . The conversion of this compound to NAD and NADP is crucial for the functioning of over 400 enzymes in the body .
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the synthesis of NAD and NADP . These pathways are crucial for energy production and the functioning of numerous enzymes in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be similar to that of niacin, given their structural similarity. Niacin is known to be transported into cells via specific carrier-mediated mechanisms .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the synthesis of NAD and NADP, it is likely to be found in the cytoplasm where these synthesis processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetamidonicotinic acid can be synthesized through several methods. One common route involves the reaction of 3-picoline-N-oxide with acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These methods often include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidonicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamidonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
4-Amino-nicotinic acid: Similar structure but with an amino group instead of an acetamido group.
Nicotinic acid: The parent compound, lacking the acetamido group.
Nicotinamide: Another derivative of nicotinic acid with an amide group instead of an acetamido group
Uniqueness: 4-Acetamidonicotinic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its acetamido group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-acetamidopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-7-2-3-9-4-6(7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWQRLWVSNNJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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